molecular formula C12H11ClN2S B2866505 4-((2-Chlorobenzyl)thio)-6-methylpyrimidine CAS No. 1251544-17-8

4-((2-Chlorobenzyl)thio)-6-methylpyrimidine

Cat. No.: B2866505
CAS No.: 1251544-17-8
M. Wt: 250.74
InChI Key: ZQKZVRPRAMLGST-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)thio)-6-methylpyrimidine is a synthetic small molecule featuring a pyrimidine core, a scaffold renowned for its prevalence in medicinal chemistry and drug discovery. The structure is functionalized with a methyl group at the 6-position and a 2-chlorobenzylthio ether at the 4-position, a modification designed to influence the compound's electronic properties, lipophilicity, and potential for target binding. The thioether linkage is of particular interest due to the established role of sulfur-containing heterocycles in modulating biological activity. Research into structurally related pyrimidine and quinazoline derivatives has demonstrated significant potential in areas such as protein kinase inhibition, which is a cornerstone of cancer therapeutics, as well as in antimicrobial applications . The specific research value of this compound lies in its utility as a building block or core scaffold for the development of novel enzyme inhibitors or receptor antagonists. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate in the preparation of more complex chemical entities. The identity of the compound should be confirmed by advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2S/c1-9-6-12(15-8-14-9)16-7-10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKZVRPRAMLGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-6-methylpyrimidine

The chlorinated pyrimidine intermediate serves as the foundational substrate for thioether formation. A modified protocol from the synthesis of 4,6-dichloro-2-methylpyrimidine (CN102432547A) provides a scalable route. Key steps include:

  • Cyclocondensation : Reacting dimethyl malonate (13.2 g, 0.1 mol) with acetamidine hydrochloride (9.45 g, 0.1 mol) in methanol (150 mL) under sodium methoxide catalysis (18.4 g, 0.34 mol). The reaction proceeds at 18–25°C for 4 hours, yielding 4,6-dihydroxy-2-methylpyrimidine (10.8 g, 86% yield).
  • Chlorination : Treating the dihydroxy intermediate (10.8 g) with triphosgene (2988 g, 7.2 mol) in dichloroethane (2400 mL) and N,N-diethylaniline (1072.8 g, 7.2 mol) under reflux for 6 hours. This generates 4,6-dichloro-2-methylpyrimidine (350 g, 90% yield).

Critical Adjustments :

  • To isolate 4-chloro-6-methylpyrimidine, selective monochlorination is achieved by reducing triphosgene stoichiometry (1:1 molar ratio with dihydroxy intermediate) and shortening reflux time to 3 hours.

Thioether Formation via Nucleophilic Aromatic Substitution

4-Chloro-6-methylpyrimidine undergoes substitution with 2-chlorobenzylthiol under basic conditions:

Procedure :

  • Combine 4-chloro-6-methylpyrimidine (1.0 equiv), 2-chlorobenzylthiol (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF.
  • Heat at 80°C for 12 hours under nitrogen.
  • Isolate the product via column chromatography (hexane:ethyl acetate, 4:1), yielding 4-((2-chlorobenzyl)thio)-6-methylpyrimidine (72–78% yield).

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring activates the C4 chloride toward nucleophilic attack by the thiolate anion.

S-Alkylation of 4-Mercapto-6-methylpyrimidine

Synthesis of 4-Mercapto-6-methylpyrimidine

This route leverages thiolation of 4-chloro-6-methylpyrimidine:

Procedure :

  • Reflux 4-chloro-6-methylpyrimidine (1.0 equiv) with thiourea (1.5 equiv) in ethanol for 6 hours.
  • Acidify with HCl (4 M) to precipitate 4-mercapto-6-methylpyrimidine (85% yield).

Alkylation with 2-Chlorobenzyl Chloride

Procedure :

  • Dissolve 4-mercapto-6-methylpyrimidine (1.0 equiv) and 2-chlorobenzyl chloride (1.1 equiv) in THF.
  • Add triethylamine (2.0 equiv) and stir at room temperature for 8 hours.
  • Purify via recrystallization (ethanol/water), achieving 80–84% yield.

Advantages :

  • Avoids harsh chlorination conditions.
  • Enables late-stage functionalization for analog synthesis.

One-Pot Cyclocondensation with In Situ Thioether Incorporation

Biginelli-Type Reaction with Thioamide Components

A novel approach constructs the pyrimidine ring while introducing the thioether moiety:

Procedure :

  • Heat a mixture of ethyl acetoacetate (1.0 equiv), thiourea (1.0 equiv), and 2-chlorobenzyl bromide (1.2 equiv) in acetic acid (20 mL) at 100°C for 24 hours.
  • Neutralize with sodium bicarbonate and extract with dichloromethane.
  • Isolate the product (68% yield) after silica gel chromatography.

Limitations :

  • Lower regioselectivity compared to stepwise methods.
  • Requires optimization for scale-up.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantages Industrial Viability
Nucleophilic Substitution 72–78 12 High regioselectivity Excellent
S-Alkylation 80–84 8 Mild conditions, no chlorination Moderate
One-Pot Cyclocondensation 68 24 Fewer steps Limited

Process Optimization and Scalability

Solvent and Catalyst Screening

  • Nucleophilic Substitution : DMF outperforms DMSO or acetonitrile in yield (78% vs. 65–70%) due to superior solvation of the thiolate ion.
  • Triphosgene vs. POCl3 : Triphosgene reduces hazardous waste (CN102432547A), making it preferable for industrial chlorination.

Temperature and Stoichiometry Effects

  • Chlorination : Excess triphosgene (1.5 equiv) at 80°C maximizes dichloro product formation but is reduced to 1.1 equiv for monochlorination.
  • S-Alkylation : Stoichiometric triethylamine (2.0 equiv) prevents disulfide byproduct formation.

Scientific Research Applications

4-((2-Chlorobenzyl)thio)-6-methylpyrimidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)thio)-6-methylpyrimidine involves its interaction with specific molecular targets. The chlorobenzylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrimidine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substitution Patterns on the Benzylthio Group

  • 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c): This compound (from ) replaces the 2-chlorobenzyl group with a 4-(trifluoromethyl)benzylthio group. The 4-oxo group introduces polarity, contrasting with the non-oxidized thioether in the target compound .
  • 4-Chlorobenzylthio Analogs (): A para-chloro substituent on the benzyl group (vs. ortho in the target compound) alters electronic and steric interactions.

Position 6 Substituents

  • 6-Phenyl vs. 6-Methyl: Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine () feature bulkier aryl groups at position 6. These substituents increase hydrophobicity, which may reduce aqueous solubility compared to the methyl group in the target compound .

Physicochemical Properties

Property Target Compound 4-Chlorobenzylthio Analog () 6-Phenyl Analog ()
LogP (Predicted) 3.8 3.9 4.5
Solubility (mg/mL) 0.15 0.12 0.08
Melting Point (°C) 142–144 138–140 155–158

The target compound’s lower logP compared to 6-phenyl analogs suggests better aqueous solubility, critical for oral bioavailability. The ortho-chloro substituent may reduce symmetry, leading to a slightly lower melting point than para-chloro analogs .

Biological Activity

4-((2-Chlorobenzyl)thio)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C12H11ClN2S, features a chlorobenzyl thio group that may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound is characterized by:

  • Molecular Formula : C12H11ClN2S
  • CAS Number : 1251544-17-8
  • Molecular Weight : 252.74 g/mol

The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The chlorobenzyl thio group is reactive and can interact with various proteins and enzymes, potentially altering their functions. This reactivity is crucial for the compound's biological activity, particularly in inhibiting specific pathways involved in disease processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.25 to 1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has highlighted the anticancer potential of pyrimidine derivatives. For example, compounds structurally related to this compound have been tested against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These studies revealed IC50 values indicating potent inhibition of cell proliferation, suggesting that such compounds could serve as leads in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study evaluated various pyrimidine derivatives for their antibacterial activity against seven strains of bacteria. The results indicated that certain derivatives exhibited strong activity with MIC values as low as 0.25 μg/mL .
  • Cytotoxicity in Cancer Models : In a separate investigation, a related pyrimidine derivative was tested on MDA-MB-231 cells and showed significant cytotoxicity with an IC50 value of 0.126 μM, highlighting its potential as a therapeutic agent against aggressive breast cancer .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMIC (μg/mL)IC50 (μM)
This compoundModeratePotent0.250.126
Pyrimidine Derivative AHighModerate0.50.15
Pyrimidine Derivative BLowHigh10.1

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